苯甲酸-2-氯丙酯

描述

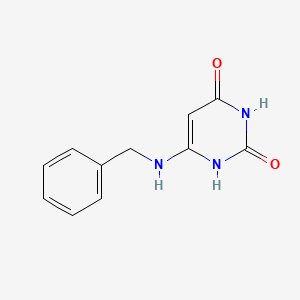

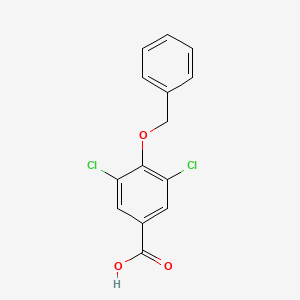

Propyl 2-chlorobenzoate is an organic compound belonging to the class of compounds known as benzoic acid esters. It is a colorless, odorless, and crystalline solid that is used in various industrial applications, such as as a preservative, a solvent, and as an intermediate in the manufacture of pharmaceutical products. It is also used as a reagent in the synthesis of other organic compounds.

科学研究应用

合成应用

- 苯甲酸-2-氯丙酯可用于合成各种化合物。例如,它在 2-烷基苯并[b]噻吩的形成中起作用,如用二丙基镉处理 3-氯苯并[b]噻吩-2-羰基氯化物生成酮所证明的那样。这些酮可以进一步还原以产生 2-烷基苯并[b]噻吩 (Savinov, Savinykh, & Aksenov, 1984)。

绿色化学与教育

- 在教育环境中,苯甲酸-2-氯丙酯衍生物(如 2-氯苯甲酸)可以通过绿色化学方法合成,例如无溶剂康尼扎罗反应。这为以环保方式教授有机化学提供了一个模型 (Phonchaiya, Panijpan, Rajviroongit, Wright, & Blanchfield, 2009)。

环境化学

- 2-氯苯甲酸(苯甲酸-2-氯丙酯的衍生物)在环境化学中很重要,特别是在工业生产中使用的氧化过程中,如双氯芬酸钠的生产 (Bushuiev, Halstian, & Kotova, 2020)。

微生物降解研究

- 对 2-氯苯甲酸(与苯甲酸-2-氯丙酯相关)的微生物降解的研究提供了对环境污染物生物降解的见解,这对于开发有效的生物修复技术至关重要 (Fetzner, Müller, & Lingens, 1989)。

橡胶粘合性改善

- 在工业应用中,苯甲酸-2-氯丙酯衍生物(如 2-氯苄醇)用于改善橡胶材料的粘合性能。这些化合物对于增强橡胶在各种制造工艺中的机械性能和粘合性至关重要 (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000)。

生物降解和生物修复

- 对从垃圾填埋场土壤中分离出的细菌生物降解 2-氯苯甲酸的研究为生物修复提供了有希望的方法,突出了这些微生物在环境清理和污染管理中的潜力 (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012)。

安全和危害

未来方向

作用机制

Target of Action

Propyl 2-chlorobenzoate is a chemical compound that primarily targets enzymes involved in various biochemical reactions. The compound’s primary targets are often enzymes such as lipases . Lipases are known for their role in catalyzing the hydrolysis of fats, a critical process in the body’s metabolism .

Mode of Action

The interaction between propyl 2-chlorobenzoate and its targets involves a series of chemical reactions. For instance, in the synthesis of propyl benzoate, lipase is immobilized on a polymer blend by an entrapment method . The compound then interacts with the immobilized lipase, leading to a series of reactions that result in the synthesis of propyl benzoate .

Biochemical Pathways

The biochemical pathways affected by propyl 2-chlorobenzoate are primarily those involving the synthesis of certain compounds. For instance, the compound plays a role in the synthesis of propyl benzoate, a process that involves reaction kinetics and mechanisms . The downstream effects of these pathways can include the production of various other compounds, depending on the specific reactions involved.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effect in the body .

Result of Action

The molecular and cellular effects of propyl 2-chlorobenzoate’s action depend on the specific reactions it is involved in. For instance, in the synthesis of propyl benzoate, the compound’s interaction with lipase leads to the production of propyl benzoate . This can have various effects at the molecular and cellular level, depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of propyl 2-chlorobenzoate can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds, the pH of the environment, temperature, and other conditions . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

属性

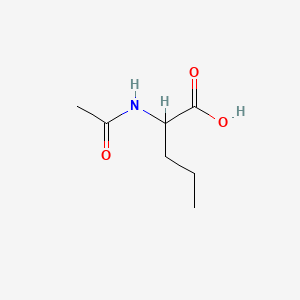

IUPAC Name |

propyl 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEIXQKSOXLXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

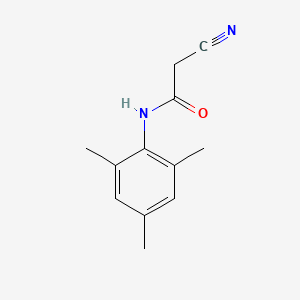

CCCOC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278555 | |

| Record name | propyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25800-28-6 | |

| Record name | NSC406727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)